molecular formula C16H16ClNO3 B5589597 4-[(2-chlorobenzyl)oxy]-3-ethoxybenzaldehyde oxime

4-[(2-chlorobenzyl)oxy]-3-ethoxybenzaldehyde oxime

Cat. No. B5589597
M. Wt: 305.75 g/mol
InChI Key: SVXHLGSBCOADET-VCHYOVAHSA-N
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Description

Synthesis Analysis

Synthesis techniques for similar compounds often involve multi-step organic reactions that can include O-alkylation reactions and Vilsmeier-Hack (V-H) reactions, yielding high overall product yields under optimized conditions. For example, 4-benzyloxy-2-methoxybenzaldehyde was synthesized via these reactions, with conditions such as catalyst selection and reaction temperature being crucial for efficiency (Lu Yong-zhong, 2011).

Molecular Structure Analysis

Molecular structure analysis involves X-ray crystallography and spectroscopic studies to determine the arrangement of atoms within a molecule and its electronic structure. The crystal structure and Hirshfeld surface analyses of related compounds highlight the diverse conformations and hydrogen-bonding patterns, which are critical for understanding the molecular geometry and intermolecular interactions (L. Gomes et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of such compounds involves interactions with various reagents and catalysts, leading to a range of reactions including C—H bond cleavage and oxyfunctionalization. These reactions are often catalyzed by metals such as rhodium or copper, enabling efficient transformations into other valuable chemical entities. For instance, the Cu(OAc)2-catalyzed remote benzylic C(sp3)–H oxyfunctionalization showcases the versatility of these compounds in synthetic chemistry (Jian-An Jiang et al., 2014).

Physical Properties Analysis

The physical properties of such compounds, including their crystal structure, are pivotal for their characterization and potential application. Detailed structural analysis provides insights into the molecular conformation and stability, crucial for predicting the behavior of these compounds under different conditions. Studies like those on 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde offer valuable information on the crystallography and physical properties (H. Özay et al., 2013).

Chemical Properties Analysis

Understanding the chemical properties, including reactivity, stability, and interaction with various reagents, is critical. The chemical properties are influenced by the molecular structure, which dictates the compound's behavior in chemical reactions. Studies like the synthesis and characterization of related compounds provide insights into these properties and their implications for further chemical transformations (H. Bi, 2014).

properties

IUPAC Name

(NE)-N-[[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3/c1-2-20-16-9-12(10-18-19)7-8-15(16)21-11-13-5-3-4-6-14(13)17/h3-10,19H,2,11H2,1H3/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVXHLGSBCOADET-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NO)OCC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/O)OCC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-N-hydroxymethanimine

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